2-Bromo-n-(2-chloro-4,6-dimethoxyphenyl)acetamide
Overview
Description
2-Bromo-n-(2-chloro-4,6-dimethoxyphenyl)acetamide is an organic compound with the molecular formula C10H11BrClNO3 and a molecular weight of 308.56 g/mol . This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a phenyl ring, along with an acetamide functional group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-n-(2-chloro-4,6-dimethoxyphenyl)acetamide typically involves the bromination of n-(2-chloro-4,6-dimethoxyphenyl)acetamide. This reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the phenyl ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing automated reactors and precise control systems to maintain reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-n-(2-chloro-4,6-dimethoxyphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetamides, while hydrolysis can produce carboxylic acids and amines .
Scientific Research Applications
2-Bromo-n-(2-chloro-4,6-dimethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Bromo-n-(2-chloro-4,6-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form covalent bonds with target molecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chloro-6-methylaniline
- 2-Bromo-6-chloro-4-nitroaniline
- 2-Bromo-4-chloro-6-methoxyphenol
Uniqueness
2-Bromo-n-(2-chloro-4,6-dimethoxyphenyl)acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with methoxy groups, makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-bromo-N-(2-chloro-4,6-dimethoxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO3/c1-15-6-3-7(12)10(8(4-6)16-2)13-9(14)5-11/h3-4H,5H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYUGRKHMSRGHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)NC(=O)CBr)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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